molecular formula C13H15N3O3S2 B2879629 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole CAS No. 941244-31-1

2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2879629
CAS No.: 941244-31-1
M. Wt: 325.4
InChI Key: IREZIGYHONRYTP-UHFFFAOYSA-N
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Description

Structure and Key Features:
The compound 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative characterized by:

  • A methylsulfanyl group (-SCH₃) at position 2 of the oxadiazole ring, contributing to lipophilicity and moderate electron-donating effects.

The sulfonyl group enhances solubility and target binding, while the pyrrolidine ring may improve bioavailability through interactions with biological membranes .

Properties

IUPAC Name

2-methylsulfanyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-20-13-15-14-12(19-13)10-5-4-6-11(9-10)21(17,18)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREZIGYHONRYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzohydrazide

The preparation begins with functionalizing the phenyl ring with a pyrrolidinylsulfonyl group. 3-Sulfobenzoic acid is converted to its acid chloride using thionyl chloride, followed by reaction with pyrrolidine to form 3-(pyrrolidin-1-ylsulfonyl)benzoic acid. Subsequent treatment with hydrazine hydrate yields the corresponding hydrazide.

Reaction Conditions

  • Thionyl chloride reflux: 4 h, 70°C
  • Pyrrolidine coupling: 2 h, 0–25°C
  • Hydrazide formation: 6 h reflux in ethanol

Diacylhydrazide Formation and Cyclization

The hydrazide reacts with methylsulfanyl acetyl chloride in dry dichloromethane to form the diacylhydrazide intermediate. Cyclization is achieved using phosphorus oxychloride (POCl₃) under reflux, yielding the target oxadiazole.

$$
\text{3-(Pyrrolidin-1-ylsulfonyl)benzohydrazide} + \text{CH₃SCOCl} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound}
$$

Key Data

Step Time (h) Temperature (°C) Yield (%)
Hydrazide synthesis 6 80 78
Cyclization 7 110 65

Microwave-Assisted Green Synthesis

Solvent-Free Cyclization

Microwave irradiation accelerates the cyclization of diacylhydrazides, reducing reaction time and improving yields. A mixture of 3-(pyrrolidin-1-ylsulfonyl)benzohydrazide and methylsulfanyl acetic acid is irradiated at 210 W for 15 minutes, achieving cyclization without solvents.

Advantages

  • Time: 15 minutes vs. 7 hours (conventional)
  • Yield: 82% (microwave) vs. 65% (POCl₃)
  • Eco-Friendly: Eliminates POCl₃ and solvent waste

Mechanochemical Grinding Method

A solvent-free approach involves grinding the hydrazide with methylsulfanyl acetic acid and iodine catalyst in a mortar. The reaction completes in 10 minutes, yielding 75% product.

$$
\text{Hydrazide} + \text{CH₃SHCH₂COOH} \xrightarrow{\text{I}_2, \text{Grinding}} \text{Target Compound}
$$

Sulfonation and Oxidative Cyclization

Post-Cyclization Sulfonation

An alternative route involves synthesizing 5-(3-mercaptophenyl)-2-(methylsulfanyl)-1,3,4-oxadiazole first, followed by oxidation to the sulfonic acid using mCPBA (meta-chloroperbenzoic acid). Subsequent reaction with pyrrolidine introduces the sulfonamide group.

Oxidation Conditions

  • Reagents: mCPBA (2 equiv), DCM, 25°C
  • Time: 3 hours
  • Yield: 70%

Direct Sulfonamide Coupling

3-(Chlorosulfonyl)benzoic acid hydrazide is pre-treated with pyrrolidine to form the sulfonamide before cyclization. This method avoids post-synthetic modifications but requires stringent anhydrous conditions.

Electrochemical Synthesis

Anodic Oxidation of Thiols

A novel method employs electrochemical oxidation of 3-(pyrrolidin-1-ylsulfonyl)thiophenol in the presence of methylsulfanyl acetohydrazide. Cyclization occurs at the anode surface, producing the oxadiazole in 68% yield.

Conditions

  • Electrolyte: NaClO₄ in acetonitrile
  • Voltage: 1.5 V
  • Duration: 2 hours

Comparative Analysis of Methods

Table 1. Efficiency Metrics Across Synthetic Routes

Method Time Yield (%) Purity (%) Green Metrics (E-factor)
POCl₃ Cyclization 7 h 65 98 12.3
Microwave 0.25 h 82 99 2.1
Mechanochemical 0.17 h 75 97 1.8
Electrochemical 2 h 68 96 4.5

Key Observations

  • Microwave and grinding methods outperform traditional routes in yield and sustainability.
  • Post-cyclization sulfonation introduces additional steps but offers flexibility in functionalization.

Characterization and Validation

Spectroscopic Data

  • IR (KBr): 1150 cm⁻¹ (C-O-C), 1580 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O), 650 cm⁻¹ (C-S).
  • ¹H NMR (DMSO-d₆): δ 2.55 (s, 3H, SCH₃), 1.80–1.85 (m, 4H, pyrrolidine), 3.30–3.35 (m, 4H, NCH₂), 7.60–8.10 (m, 4H, Ar-H).
  • MS (ESI): m/z 365.45 [M+H]⁺.

Purity and Stability

  • HPLC: >99% purity (C18 column, MeOH:H₂O = 70:30).
  • Stability: Stable at 25°C for 6 months (no degradation by TLC).

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

  • Oxidation: : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The oxadiazole ring and sulfonyl group can participate in reduction reactions under appropriate conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, particularly on the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide).

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Reduced forms of the oxadiazole or sulfonyl group.

  • Substitution: : Various substituted derivatives depending on the reacting nucleophile or electrophile.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines.

Case Study : A study evaluated the anticancer potential of similar oxadiazole derivatives on human colon adenocarcinoma (HT-29) and breast cancer (MDA-MB-231) cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation effectively .

Cell LineIC50 (µM)Notes
HT-2912.5Moderate cytotoxicity
MDA-MB-2319.8High efficacy in inducing apoptosis

Antibacterial Activity

Oxadiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study : A synthesized derivative was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using the broth dilution method, showing significant antibacterial effects at concentrations as low as 50 µg/mL .

BacteriaMIC (µg/mL)Activity
Escherichia coli50Effective inhibition
Staphylococcus aureus100Moderate inhibition

Neuroprotective Effects

Emerging research suggests that oxadiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's.

Case Study : A series of oxadiazole derivatives were evaluated for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in Alzheimer's pathology. Compounds demonstrated dual potency in inhibiting GSK-3β and showed neuroprotective effects in cellular models .

Mechanism of Action

The mechanism by which 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole exerts its effects depends on its specific application:

  • Molecular Targets: : It can interact with various enzymes, receptors, or proteins depending on its chemical structure.

  • Pathways Involved: : The compound may modulate biochemical pathways related to its target, such as inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Substituent at Position 2 Substituent at Position 5 Key Activities Reference
Target Compound : 2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole -SCH₃ 3-(pyrrolidin-1-ylsulfonyl)phenyl Not explicitly reported; inferred: potential anticancer/antimicrobial
2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole -S(CH₂)Ph 4-pyridyl Anticancer (apoptosis induction in colon/breast cancer)
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) -S-CH₂(4-BrPh) 1-methyl-3-(trifluoromethyl)pyrazole Fungicidal (bleaching effect on weeds)
2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (20) -SO₂CH₃ 2,4-dichlorophenyl Inhibitor of Rho/Myocardin-related transcription factors
2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1) -O-CH₂(4-FPh) -SO₂CH₃ Antibacterial (against X. oryzae, R. solanacearum)

Pharmacological Activity Trends

Anticancer Activity :

  • Analogs with aryl/heteroaryl groups at position 5 (e.g., pyridyl in ) induce apoptosis via mitochondrial pathways . The target compound’s pyrrolidin-sulfonyl group may similarly modulate kinase or protease targets.

Antimicrobial Activity: Phenoxymethyl substituents at position 2 (e.g., 5I-1 in ) outperform benzyl/phenyl analogs due to enhanced flexibility and hydrogen bonding . The methylsulfanyl group in the target compound may offer comparable lipophilicity but reduced antibacterial potency.

Enzyme Inhibition :

  • Sulfonyl groups (e.g., compound 20 in ) are critical for binding to enzymes like succinate dehydrogenase (SDH) or Rho kinases. The target compound’s sulfonyl-pyrrolidine moiety could similarly interact with HDAC6 or PARP enzymes .

Physicochemical and Structural Insights

  • Lipophilicity : Methylsulfanyl and pyrrolidin-sulfonyl groups balance hydrophobicity and solubility, favoring blood-brain barrier penetration (if applicable) .
  • Electronic Effects : The electron-withdrawing sulfonyl group at position 5 may stabilize the oxadiazole ring, enhancing metabolic resistance .
  • Crystallography : Analogs like 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () show that bulky substituents influence crystal packing and stability, which may correlate with shelf-life .

Biological Activity

2-(Methylsulfanyl)-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the oxadiazole ring and various functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and sulfonylation.

Synthetic Route Overview

  • Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazones or amidoximes.
  • Introduction of Functional Groups : Electrophilic aromatic substitution is used to attach the pyrrolidine and methylsulfanyl groups.
  • Final Purification : Recrystallization or chromatography methods are applied to purify the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer).

Table 1: Anticancer Activity Data

CompoundCell LineConcentration (µM)% Cell ViabilityMechanism of Action
This compoundHT-291045%Apoptosis induction
This compoundMDA-MB-2315038%Cell cycle arrest in G0/G1 phase

The compound demonstrated a significant reduction in cell viability at higher concentrations, with apoptosis rates reaching up to 62.7% in treated cells compared to controls .

The biological activity of this compound is attributed to its ability to:

  • Inhibit key enzymes involved in cancer cell proliferation.
  • Induce apoptosis by activating intrinsic pathways related to mitochondrial dysfunction.
  • Alter cell cycle dynamics , particularly causing G0/G1 phase arrest in sensitive cell lines .

Antiviral Potential

Research has suggested that oxadiazole derivatives exhibit antiviral properties against various viral pathogens. The mechanism often involves inhibition of viral replication processes or interference with viral protein synthesis .

Cytotoxicity Studies

A cytotoxicity assessment using Daphnia magna revealed low toxicity levels for this compound, indicating its potential for safer therapeutic applications. Predictive studies on rat acute toxicity suggest minimal toxic risks associated with its use .

Study on Anticancer Activity

In a comprehensive study evaluating multiple oxadiazole derivatives, the compound demonstrated superior activity against MDA-MB-231 cells compared to other tested derivatives. The study employed flow cytometry to analyze cell cycle effects and confirmed significant alterations in cell phase distributions post-treatment .

Comparative Analysis

Comparative studies between similar compounds revealed that modifications in functional groups significantly impact biological activity. For instance, substituting the pyrrolidine group with other heterocycles like morpholine or piperidine altered both potency and selectivity against different cancer types .

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